molecular formula C27H25NO7 B6329283 Fmoc-Gly-MPPA CAS No. 130914-04-4

Fmoc-Gly-MPPA

Cat. No.: B6329283
CAS No.: 130914-04-4
M. Wt: 475.5 g/mol
InChI Key: WWMUULLYECHIJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-MPPA involves the protection of glycine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The reaction typically starts with the dissolution of Fmoc-Gly-OH in dry tetrahydrofuran (THF) under an argon atmosphere. N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are then added to the solution at 0°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures the efficient production of the compound with high purity and yield. The process involves the same reagents and conditions but optimized for bulk production .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-MPPA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.

    Fmoc Deprotection: 20% piperidine in DMF.

Major Products

The major products formed from these reactions include the protected or deprotected amino acids, which are essential intermediates in peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-Gly-MPPA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the peptide chain to elongate .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-MPPA: Similar to Fmoc-Gly-MPPA but with alanine instead of glycine.

    Fmoc-Lys-MPPA: Contains lysine instead of glycine.

Uniqueness

This compound is unique due to its specific use in minimizing epimerization during peptide synthesis, ensuring high purity and reproducibility of the final peptide product .

Properties

IUPAC Name

3-[4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c29-25(30)13-14-33-19-11-9-18(10-12-19)16-34-26(31)15-28-27(32)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMUULLYECHIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OCC4=CC=C(C=C4)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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